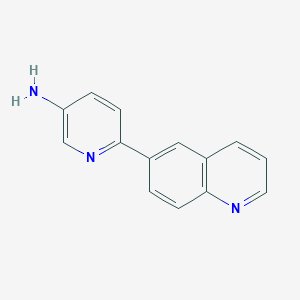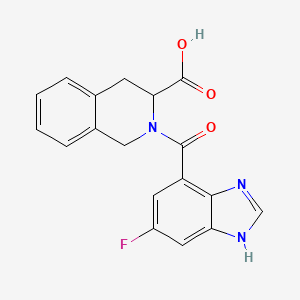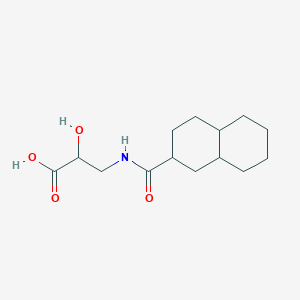
6-Quinolin-6-ylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Quinolin-6-ylpyridin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as QPA and has a molecular formula of C14H10N3.
Aplicaciones Científicas De Investigación
QPA has shown potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. QPA has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models of arthritis. Additionally, QPA has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Mecanismo De Acción
The mechanism of action of QPA is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth and inflammation. QPA has been found to bind to the active site of these enzymes, preventing them from carrying out their normal function.
Biochemical and Physiological Effects:
QPA has been found to have a range of biochemical and physiological effects. In animal models, QPA has been found to reduce the levels of pro-inflammatory cytokines, which are involved in the development of inflammation. QPA has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
QPA has several advantages for use in lab experiments, including its easy synthesis and potential applications in various research fields. However, there are also limitations to its use, such as its limited solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on QPA. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to study its potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand the mechanism of action of QPA and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of QPA involves the reaction of 6-aminoquinoline with 3-bromopyridine in the presence of a palladium catalyst. This reaction results in the formation of QPA as a yellow solid. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Propiedades
IUPAC Name |
6-quinolin-6-ylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-12-4-6-14(17-9-12)11-3-5-13-10(8-11)2-1-7-16-13/h1-9H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIVBGOLIMGFRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=NC=C(C=C3)N)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Chlorophenyl)oxolan-3-yl]-3-[1-(1-methylpyrazol-4-yl)ethyl]urea](/img/structure/B7627481.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627482.png)
![N-[(4-methoxyphenyl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627486.png)
![4-[[[(2R,3R)-2-propan-2-yloxolan-3-yl]methylamino]methyl]benzamide](/img/structure/B7627502.png)
![N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627504.png)

![N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627516.png)
![N-[(2-morpholin-4-ylphenyl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627519.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B7627545.png)

![6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B7627560.png)

![2-Hydroxy-2-methyl-3-[[3-(trifluoromethyl)cyclohexanecarbonyl]amino]propanoic acid](/img/structure/B7627572.png)
